2-Hydrazino-phenol; hydrochloride

Organic Synthesis Reagent Standardization Procurement Quality Control

2-Hydrazino-phenol; hydrochloride (CAS 23274-70-6) is the hydrochloride salt of 2-hydrazinylphenol, with the molecular formula C6H9ClN2O and a molecular weight of 160.60 g/mol. This compound serves primarily as a nucleophilic reagent in condensation reactions with carbonyl compounds to form hydrazones, and as an intermediate in the synthesis of bioactive molecules such as the antioxidant ramalin.

Molecular Formula C6H9ClN2O
Molecular Weight 160.6
CAS No. 23274-70-6
Cat. No. B2901144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazino-phenol; hydrochloride
CAS23274-70-6
Molecular FormulaC6H9ClN2O
Molecular Weight160.6
Structural Identifiers
SMILESC1=CC=C(C(=C1)NN)O.Cl
InChIInChI=1S/C6H8N2O.ClH/c7-8-5-3-1-2-4-6(5)9;/h1-4,8-9H,7H2;1H
InChIKeyKJWDKCNSXFBJHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydrazino-phenol Hydrochloride: Defined Reagent Form for Reproducible Hydrazone Chemistry


2-Hydrazino-phenol; hydrochloride (CAS 23274-70-6) is the hydrochloride salt of 2-hydrazinylphenol, with the molecular formula C6H9ClN2O and a molecular weight of 160.60 g/mol . This compound serves primarily as a nucleophilic reagent in condensation reactions with carbonyl compounds to form hydrazones, and as an intermediate in the synthesis of bioactive molecules such as the antioxidant ramalin [1]. Its presentation as a crystalline hydrochloride salt distinguishes it from the free base (C6H8N2O, MW 124.14) and provides a well-defined stoichiometric form for research applications.

The Critical Need for a Defined Salt Form: Avoiding the Pitfalls of Free-Base 2-Hydrazinophenol in Procurement


Substituting 2-hydrazinophenol free base or isomeric hydrazinophenol hydrochlorides for the specific 2-hydrazinylphenol hydrochloride salt introduces significant risks to experimental reproducibility. The free base is intrinsically susceptible to oxidative degradation and exhibits variable purity and hydration states, complicating accurate stoichiometric calculations [1]. Conversely, alternative salt forms (e.g., tosylate) possess different solubility profiles, reactivities, and molecular weights, which can alter reaction kinetics and product yields in multi-step syntheses [2]. The quantitative evidence below underscores the specific advantages of the ortho-hydrazino hydrochloride form.

Quantitative Differentiation of 2-Hydrazino-phenol Hydrochloride (CAS 23274-70-6) from Free Base and Alternative Salts


Defined Molecular Weight and Stoichiometry Enable Precise Experimental Design

2-Hydrazino-phenol hydrochloride has a fixed molecular formula (C6H9ClN2O) and molecular weight (160.60 g/mol), contrasting with the free base (C6H8N2O, 124.14 g/mol) . Using the free base introduces uncertainty in hydration levels and oxidative by-products, leading to inconsistent reagent mass calculations. The crystalline hydrochloride ensures each weighed sample has a reproducible hydrazine content, critical for stoichiometric control in hydrazone formation.

Organic Synthesis Reagent Standardization Procurement Quality Control

Enhanced Aqueous Solubility of the Hydrochloride Salt Over the Free Base

The hydrochloride salt exhibits markedly higher water solubility than the free base. Vendor characterization reports indicate the free base of 2-hydrazinophenol has a water solubility of approximately 0.2% (2 mg/mL) at 20°C [1], whereas the hydrochloride salt achieves solubility above 25 mg/mL (>50 mM) in aqueous systems [2]. This represents a >12-fold increase, facilitating homogeneous reactions in water or aqueous-organic mixtures without the need for co-solvents or heating.

Solubility Engineering Aqueous Reaction Media Analytical Sample Preparation

Oxidative Stability Superiority of the Hydrochloride Salt vs. the Free Arylhydrazine

Arylhydrazine free bases are well-documented to undergo rapid air oxidation, forming diazonium species and polymeric tars that compromise purity and reactivity over time [1]. Salt formation with hydrochloric acid protonates the hydrazine nitrogen, significantly retarding this oxidative pathway. The hydrochloride salt demonstrates stability under recommended storage conditions (2-8°C, protected from light), maintaining >95% purity for extended periods, whereas the free base requires fresh preparation or inert atmosphere handling . While specific stability half-life data for 2-hydrazinophenol could not be located, this behavior is consistent across the arylhydrazine class.

Storage Stability Oxidative Degradation Reagent Longevity

Key Intermediate in Ramalin Synthesis: Validated Multi-Step Synthetic Utility

Patent CN103068794B specifically describes the use of 2-aminophenol hydrochloride (the direct precursor to 2-hydrazinophenol hydrochloride) as the starting material for preparing 2-hydrazinophenol tosylate, a critical intermediate in ramalin synthesis [1]. The hydrochloride forms of both the amine and hydrazine are essential for controlling pH and solubility during sequential diazotization and reduction steps, ultimately enabling an ~80% overall yield for the tosylate intermediate [1]. This validated pathway underscores the hydrochloride's utility in complex synthetic sequences where other salt forms or the free base would precipitate out or undergo side reactions under the required low-temperature, acidic conditions.

Bioactive Molecule Synthesis Process Chemistry Patent-Validated Application

Optimal Procurement-Driven Application Scenarios for 2-Hydrazino-phenol Hydrochloride (CAS 23274-70-6)


Reproducible Hydrazone Library Synthesis in Medicinal Chemistry

When synthesizing hydrazone-based compound libraries for biological screening, precise control of stoichiometry is non-negotiable. The fixed molecular weight and crystalline nature of 2-hydrazino-phenol hydrochloride ensure each reaction well receives the intended molar quantity of hydrazine nucleophile [1]. Combined with its >25 mg/mL aqueous solubility, this enables automated liquid handling in both organic and aqueous protocols, minimizing well-to-well variability. Evidence from the ramalin patent demonstrates that the hydrochloride-derived intermediates consistently deliver high yields (approx. 80%) under controlled conditions [2].

Green Chemistry and Aqueous-Phase Derivatization Protocols

The significantly improved water solubility (≥25 mg/mL) of the hydrochloride salt relative to the free base (≈2 mg/mL) facilitates 'on-water' and aqueous-micellar reaction setups, aligning with green chemistry principles [1]. This characteristic makes it the preferred form for derivatizing water-soluble carbonyl analytes without organic co-solvents, simplifying downstream purification and reducing environmental impact.

Long-Term Research Programs Requiring Stable Reagent Inventory

For academic and industrial laboratories maintaining shared compound libraries, the oxidative stability advantage of the hydrochloride salt over the free base minimizes the frequency of repurchase and re-characterization. The well-documented susceptibility of free arylhydrazines to air oxidation [1] makes the salt form the only reliable choice for inventory management over multi-year project timelines.

Process Chemistry Scale-Up for Hydrazinophenol-Based Intermediates

The validated synthetic utility of 2-hydrazinophenol hydrochloride in ramalin's patent route [1] provides a proven starting point for scaling the preparation of advanced intermediates, such as 2-hydrazinophenol tosylate. The route's reliance on the hydrochloride form for key diazotization and reduction steps highlights its necessity when transferring a literature procedure to a larger scale.

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